molecular formula C20H17FN2O3 B5220718 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-[4-(aminocarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No. B5220718
M. Wt: 352.4 g/mol
InChI Key: DVEWQLDDFLVLMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-[4-(aminocarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid is a chemical compound that has gained significant attention in scientific research. It is a pyrrole derivative, also known as FENROFIBRATE, and has been studied for its potential application in treating various diseases.

Mechanism of Action

The mechanism of action of 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid involves the activation of peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid is a PPAR-alpha agonist, which activates PPAR-alpha and increases the expression of genes involved in lipid metabolism, leading to a reduction in serum triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid include a reduction in serum triglyceride levels and an increase in HDL cholesterol levels. It also has anti-inflammatory and antioxidant properties, which can help in reducing inflammation and oxidative stress. Additionally, it has been shown to improve insulin sensitivity and glucose metabolism, making it a potential candidate for the treatment of type 2 diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid in lab experiments include its well-established mechanism of action and its ability to target multiple pathways simultaneously. It is also relatively safe and has a low risk of adverse effects. However, the limitations include its low solubility in water, making it difficult to administer in vivo, and its potential to interact with other drugs, leading to drug-drug interactions.

Future Directions

For research on 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid include exploring its potential application in treating other diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Additionally, further studies are needed to determine the optimal dosage and duration of treatment and to investigate the potential side effects of long-term use. Furthermore, the development of more efficient synthesis methods and novel formulations can improve the bioavailability and solubility of the compound, making it more suitable for in vivo studies.
Conclusion:
In conclusion, 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid is a promising compound with potential applications in treating various diseases. Its well-established mechanism of action, lipid-lowering effects, anti-inflammatory, and antioxidant properties make it an attractive candidate for drug development. However, further research is needed to fully understand its therapeutic potential and to overcome the limitations associated with its use.

Synthesis Methods

The synthesis of 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid involves the reaction of 4-fluorobenzaldehyde, pyrrole, and glycine in the presence of a catalyst. The reaction proceeds through a condensation reaction followed by a cyclization reaction to form the final product. The purity of the compound can be increased by recrystallization and purification techniques.

Scientific Research Applications

3-[1-[4-(aminocarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid has been extensively studied for its potential application in treating various diseases. It has been found to have lipid-lowering effects and has been used in the treatment of dyslipidemia, hypertriglyceridemia, and atherosclerosis. Additionally, it has been studied for its anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

3-[1-(4-carbamoylphenyl)-5-(4-fluorophenyl)pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3/c21-15-5-1-13(2-6-15)18-11-9-17(10-12-19(24)25)23(18)16-7-3-14(4-8-16)20(22)26/h1-9,11H,10,12H2,(H2,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEWQLDDFLVLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(N2C3=CC=C(C=C3)C(=O)N)CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(4-carbamoylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.